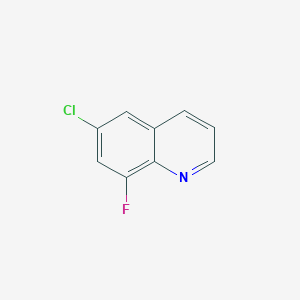

6-Chloro-8-fluoroquinoline

Description

Significance of Quinolone and Fluoroquinolone Scaffolds in Drug Discovery

The quinoline (B57606) scaffold, a bicyclic aromatic system containing nitrogen, is a privileged structure in medicinal chemistry due to its ability to interact with a wide array of biological targets. orientjchem.orgscispace.com This versatility has led to the development of numerous quinoline-based drugs with a broad spectrum of pharmacological activities, including antibacterial, antimalarial, anticancer, and anti-inflammatory effects. orientjchem.orgresearchgate.netnih.gov The introduction of a fluorine atom into the quinoline ring system gives rise to fluoroquinolones, a class of synthetic antibiotics that have revolutionized the treatment of bacterial infections. mdpi.comnih.gov

The success of fluoroquinolones is attributed to their mechanism of action, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. mdpi.com The addition of a fluorine atom at the C-6 position and various substituents at the C-7 position of the quinolone ring has been shown to significantly enhance antibacterial potency and broaden the spectrum of activity. mdpi.com The structural flexibility of the quinolone scaffold allows for extensive chemical modifications, enabling researchers to fine-tune the pharmacokinetic and pharmacodynamic properties of these compounds to develop more effective and safer drugs. researchgate.netmdpi.com

Overview of 6-Chloro-8-fluoroquinoline as a Key Synthetic Intermediate and Building Block

This compound is a halogenated quinoline derivative with the chemical formula C₉H₅ClFN. ossila.com It serves as a crucial intermediate in the synthesis of a variety of organic compounds, most notably active pharmaceutical ingredients (APIs). ossila.comevitachem.com Its structure, featuring both a chlorine and a fluorine atom on the quinoline ring, provides multiple reactive sites for further chemical modifications. evitachem.com

This compound is a key precursor in the production of potent fluoroquinolone antibiotics. ossila.com For example, it is utilized in the synthesis of Besifloxacin (B178879), a topical antibiotic for bacterial conjunctivitis, and Clinafloxacin (B351), another powerful antibiotic. ossila.com Beyond its role in antibiotic synthesis, this compound is also employed in the creation of Schiff bases, which have applications in the development of metal-ion recognition sensors and dye-sensitized solar cells. ossila.com The versatility of this compound as a building block stems from its ability to undergo nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. evitachem.com

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 52200-53-0 |

| Chemical Formula | C₉H₅ClFN |

| Molecular Weight | 181.59 g/mol |

| Classification | Fluorinated heterocyclic building block, Quinoline derivative |

| Data sourced from multiple chemical suppliers. ossila.comevitachem.com |

Historical Context of Halogenated Quinoline Derivatives in Bioactive Compound Development

The history of halogenated quinoline derivatives in drug development dates back to the discovery of the antimalarial properties of quinine, a naturally occurring quinoline alkaloid. nih.gov This discovery spurred the synthesis of numerous quinoline analogs, including halogenated derivatives, in the search for more effective and less toxic antimalarial agents. Chloroquine, a chlorinated quinoline derivative, emerged as a highly effective treatment for malaria for many years. rsc.org

The introduction of halogens, such as chlorine and fluorine, into the quinoline scaffold has been a recurring strategy in medicinal chemistry to enhance the biological activity of compounds. orientjchem.org Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its target. orientjchem.org The development of fluoroquinolone antibiotics in the latter half of the 20th century marked a significant milestone, demonstrating the profound impact of halogenation on the therapeutic potential of quinoline derivatives. mdpi.com The strategic placement of halogen atoms on the quinoline ring continues to be a key approach in the design of new bioactive compounds with a wide range of applications, from antibacterial and anticancer agents to materials science. rsc.org

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-chloro-8-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFN/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRDHJZRIMIKGRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601311644 | |

| Record name | 6-Chloro-8-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601311644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52200-53-0 | |

| Record name | 6-Chloro-8-fluoroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52200-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-8-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601311644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 52200-53-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations Involving 6 Chloro 8 Fluoroquinoline

Strategies for the Synthesis of the 6-Chloro-8-fluoroquinoline Core

The construction of the fundamental this compound ring system can be achieved through several classical named reactions for quinoline (B57606) synthesis, adapted for the specific substitution pattern required. The choice of starting material is crucial, with 4-chloro-2-fluoroaniline (B1294793) being the logical precursor for introducing the desired halogen substituents onto the benzene (B151609) portion of the quinoline core.

Key synthetic strategies include:

Skraup Synthesis : This is one of the most established methods for quinoline synthesis. wikipedia.org In a reaction tailored for this compound, 4-chloro-2-fluoroaniline would be heated with glycerol (B35011), sulfuric acid, and a mild oxidizing agent like nitrobenzene. wikipedia.orgchemicalbook.com The glycerol first dehydrates to form acrolein, which then undergoes a Michael addition with the aniline (B41778) derivative, followed by cyclization and oxidation to yield the target quinoline. iipseries.org The reaction is known for being vigorous, but modifications such as the inclusion of ferrous sulfate (B86663) or boric acid can moderate its intensity. wikipedia.orgorgsyn.org

Friedländer Synthesis : This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone or β-keto ester). wikipedia.orgjk-sci.com To produce the this compound core, a suitably substituted 2-amino-3-fluorobenzaldehyde (B155958) could be reacted with a simple ketone like acetone (B3395972) under acid or base catalysis. wikipedia.orgalfa-chemistry.com This approach offers a convergent and often milder alternative to the Skraup synthesis. nih.gov

Combes Synthesis : This reaction forms 2,4-disubstituted quinolines through the acid-catalyzed cyclization of β-amino-enones, which are themselves formed from the condensation of an aniline with a β-diketone. iipseries.org Reacting 4-chloro-2-fluoroaniline with a β-diketone like acetylacetone (B45752) in the presence of a strong acid would be a viable route.

These classical methods, while effective, often require harsh conditions. Modern adaptations focus on improving yields and reaction conditions.

| Synthesis Method | Precursors | Key Reagents | General Conditions |

| Skraup Synthesis | 4-Chloro-2-fluoroaniline, Glycerol | H₂SO₄, Oxidizing agent (e.g., nitrobenzene) | High temperature (140-200°C) chemicalbook.com |

| Friedländer Synthesis | 2-Amino-3-fluorobenzaldehyde derivative, Ketone with α-methylene group | Acid or Base catalyst (e.g., p-TSA, KOtBu) wikipedia.orgalfa-chemistry.com | Reflux in solvent (e.g., ethanol) |

| Combes Synthesis | 4-Chloro-2-fluoroaniline, β-Diketone (e.g., acetylacetone) | Strong acid (e.g., H₂SO₄, PPA) iipseries.org | Heating |

Functionalization and Derivatization Approaches from this compound

This compound serves as a versatile intermediate for the synthesis of more complex molecules, primarily through reactions that substitute the atoms on the quinoline ring.

The quinoline core, particularly in related fluoroquinolone antibiotics, is often activated for nucleophilic aromatic substitution (SNAr) at the C-7 position. While this compound itself does not have a leaving group at C-7, its derivatives, such as 6,7-dichloro-8-fluoroquinoline or more commonly 1-cyclopropyl-6,7-difluoro-8-chloro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (a key precursor for the antibiotic besifloxacin), readily undergo SNAr. mdpi.comgoogle.com

In these systems, the fluorine atom at C-7 is an excellent leaving group, activated by the electron-withdrawing quinolone nitrogen and the C-4 carbonyl group. This position is highly susceptible to attack by various nucleophiles, most notably amines. For example, the synthesis of besifloxacin (B178879) involves the displacement of the C-7 fluorine by the secondary amine of (R)-3-aminoazepane. mdpi.com This reaction is a cornerstone in the synthesis of the majority of fluoroquinolone antibiotics.

Common Nucleophiles for SNAr at C-7:

Primary and secondary amines (especially cyclic amines like piperazine (B1678402) and azepane)

Thiols

Alcohols (to form ethers)

The reaction is typically carried out in a polar aprotic solvent such as acetonitrile (B52724) or DMF, often in the presence of a non-nucleophilic base like triethylamine (B128534) to scavenge the HF produced. mdpi.com

Beyond the C-7 position, other sites on the this compound ring can be functionalized, although this is less common. The chlorine atom at the C-6 position is the most likely site for further reactions, particularly palladium-catalyzed cross-coupling reactions. The C-8 fluorine is generally much less reactive and not easily displaced. Other positions on the ring (C-2, C-3, C-4, C-5) are less activated and would typically require harsher conditions or initial modification of the ring (e.g., lithiation followed by quenching with an electrophile) to achieve substitution.

The chlorine atom at the C-6 position serves as an effective handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are powerful tools for elaborating the quinoline scaffold.

Suzuki-Miyaura Coupling : This reaction couples the C-6 position with an organoboron reagent (boronic acid or ester) to form a C-C bond, allowing for the introduction of aryl or vinyl substituents. This is widely used in pharmaceutical synthesis to create biaryl structures. google.com

Sonogashira Coupling : This reaction introduces alkynyl groups at the C-6 position by coupling with a terminal alkyne. organic-chemistry.orgwikipedia.org It requires a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org Modified, copper-free protocols have also been developed for haloquinolines. researchgate.net Studies on dihaloquinolines have shown that the reaction can be selective, targeting the more reactive halogen first. libretexts.org

Heck Reaction : This reaction forms a C-C bond by coupling the C-6 position with an alkene, providing a direct route to substituted styrenyl-quinolines or other vinylated derivatives. organic-chemistry.orgnih.gov

These coupling reactions significantly expand the chemical diversity accessible from the this compound starting material.

| Coupling Reaction | Reactant | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ + Base (e.g., K₂CO₃) | C(sp²)-C(sp²) |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ + CuI + Amine Base | C(sp²)-C(sp) |

| Heck | Alkene | Pd(OAc)₂ + Ligand (e.g., PPh₃) + Base | C(sp²)-C(sp²) |

Preparation of Advanced Synthons Utilizing this compound Precursors

This compound is not merely a simple heterocycle but a key building block for advanced synthons with applications in pharmaceuticals and materials science. ossila.com

Pharmaceutical Intermediates : The molecule's core structure is integral to several active pharmaceutical ingredients (APIs). It is a known building block in the synthesis of fluoroquinolone antibiotics such as Besifloxacin and Clinafloxacin (B351). ossila.com In these cases, the quinoline core is further elaborated, for instance by adding a carboxylic acid at C-3 and a cyclopropyl (B3062369) group at N-1, before the crucial C-7 SNAr reaction.

Schiff Base Ligands : this compound can be converted into amino-quinolines, which are then used to synthesize Schiff bases. These Schiff bases act as bidentate or tridentate ligands that can chelate with metal ions like Ruthenium (Ru) and Iridium (Ir). ossila.com The resulting metal complexes have applications as dyes in dye-sensitized solar cells (DSSCs) and as fluorescent sensors for metal-ion recognition. ossila.com

Green Chemistry Approaches in this compound Synthesis

Traditional methods for quinoline synthesis often rely on harsh reagents, high temperatures, and hazardous solvents. In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign synthetic protocols. acs.orgresearchgate.netbohrium.com

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves product yields. ijbpas.com Microwave-assisted organic synthesis (MAOS) has been successfully applied to classical reactions like the Friedländer synthesis of halogenated quinolines and for promoting SNAr reactions on fluoroquinolone cores. nih.govrsc.orgacs.org

Use of Green Solvents and Catalysts : Replacing hazardous solvents and strong acids is a key goal. Reactions have been developed that use water or ethanol (B145695) as solvents. researchgate.nettandfonline.com Furthermore, heterogeneous nanocatalysts are being explored to facilitate quinoline synthesis, offering advantages like high efficiency, easy separation, and reusability. acs.orgnih.gov

One-Pot Reactions : Designing synthetic sequences where multiple steps are carried out in a single reaction vessel (one-pot) minimizes waste generation and simplifies workup procedures. researchgate.nettandfonline.com Many modern quinoline syntheses are designed as one-pot, multi-component reactions. tandfonline.com

Applying these green principles to the Skraup or Friedländer synthesis of this compound can lead to more sustainable and efficient production of this important chemical intermediate.

| Parameter | Conventional Approach | Green Chemistry Approach |

| Energy Source | Oil bath heating (hours) | Microwave irradiation (minutes) ijbpas.comrsc.org |

| Solvents | Nitrobenzene, strong acids | Water, ethanol, ionic liquids researchgate.nettandfonline.com |

| Catalysts | Stoichiometric strong acids (H₂SO₄) | Recyclable nanocatalysts, p-TSA acs.orgnih.gov |

| Efficiency | Often lower yields, multiple steps | Higher yields, one-pot procedures researchgate.nettandfonline.com |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6 Chloro 8 Fluoroquinoline Derivatives

Impact of Substituent Variations on Biological Activity Profiles

The biological profile of 6-chloro-8-fluoroquinoline derivatives is profoundly influenced by the nature of the substituents at various positions around the quinoline (B57606) ring. Strategic modifications at the C-7, C-8, and N-1 positions have been shown to modulate the antimicrobial spectrum, pharmacological potency, and selectivity of these compounds.

Modulation of C-7 Substituents and Their Influence on Antimicrobial Spectrum

The C-7 position of the fluoroquinolone scaffold is a critical determinant of the antimicrobial spectrum and potency. The introduction of various cyclic amine substituents at this position on the this compound core directly impacts the compound's interaction with its bacterial targets, DNA gyrase and topoisomerase IV.

Research has consistently shown that the nature of the C-7 substituent governs the breadth of activity against both Gram-positive and Gram-negative bacteria. For instance, the incorporation of a piperazine (B1678402) ring, as seen in many clinically successful fluoroquinolones, generally confers potent activity against a wide range of Gram-negative bacteria. Further substitution on the piperazine ring can fine-tune this activity. For example, the addition of a methyl group to the piperazine nitrogen can enhance activity against certain atypical pathogens.

Conversely, the introduction of bulkier or more complex heterocyclic systems at the C-7 position can shift the activity profile towards Gram-positive organisms. Pyrrolidinyl substituents, particularly those with additional functional groups, have been shown to enhance activity against staphylococci and streptococci. The steric and electronic properties of the C-7 substituent are crucial for optimal interaction within the enzyme-DNA complex.

The following table summarizes the impact of various C-7 substituents on the in vitro antimicrobial activity of this compound derivatives against representative bacterial strains.

| C-7 Substituent | Gram-Negative Activity (e.g., E. coli) | Gram-Positive Activity (e.g., S. aureus) |

| Piperazinyl | +++ | ++ |

| N-Methylpiperazinyl | +++ | ++ |

| 3-Aminopyrrolidinyl | ++ | +++ |

| 3-Amino-4-methylpyrrolidinyl | ++ | +++ |

| Morpholinyl | + | + |

Note: The table provides a qualitative summary based on general trends observed in fluoroquinolone SAR studies. +++ indicates high activity, ++ indicates moderate activity, and + indicates lower activity.

Role of C-8 Substituents in Pharmacological Potency and Selectivity

The substituent at the C-8 position of the this compound nucleus plays a significant role in modulating pharmacological potency and selectivity. The presence of a fluorine atom at this position, in conjunction with the chlorine at C-6, is a hallmark of this particular scaffold and contributes to its inherent electronic properties.

Variations at the C-8 position have been explored to enhance antibacterial efficacy and to influence the selectivity of the compounds for bacterial topoisomerases over their human counterparts, a critical factor in minimizing off-target effects. The introduction of a methoxy (B1213986) group at the C-8 position, for example, has been shown in some fluoroquinolone series to enhance activity against anaerobic bacteria and certain Gram-positive pathogens.

Furthermore, modifications at the C-8 position can impact the compound's pharmacokinetic profile, including its absorption and metabolism. The interplay between the C-8 substituent and the N-1 substituent is also a key consideration in the design of new analogs, as these positions can sterically and electronically influence each other.

Effects of N-1 Alkyl/Aryl Substitutions on Biological Efficacy

The most widely recognized and effective substituent at the N-1 position is the cyclopropyl (B3062369) group. This small, rigid ring system is known to confer broad-spectrum and potent antibacterial activity. The conformational constraints imposed by the cyclopropyl group are thought to be optimal for binding to the enzyme-DNA complex.

While the cyclopropyl group is predominant, other small alkyl groups such as ethyl and tert-butyl have also been investigated. An ethyl group at the N-1 position generally results in good antibacterial activity, though often less potent than the corresponding cyclopropyl analog. Larger or more flexible alkyl chains tend to decrease activity.

The introduction of aryl substituents at the N-1 position has also been explored. While this can lead to compounds with interesting biological profiles, it often results in a decrease in antibacterial potency compared to small alkyl or cycloalkyl groups. The steric bulk of the aryl group can hinder the optimal binding of the molecule to its target enzymes.

The following table illustrates the general effect of N-1 substituent variations on the antibacterial potency of fluoroquinolone derivatives.

| N-1 Substituent | Relative Antibacterial Potency |

| Cyclopropyl | +++ |

| Ethyl | ++ |

| tert-Butyl | ++ |

| Phenyl | + |

Note: The table provides a qualitative summary based on general trends observed in fluoroquinolone SAR studies. +++ indicates high potency, ++ indicates moderate potency, and + indicates lower potency.

Rational Design and Optimization Strategies for this compound Analogs

The development of novel this compound analogs is guided by rational design principles aimed at enhancing their therapeutic index. A key strategy involves the use of computational modeling and structure-based drug design to predict the binding of new derivatives to bacterial DNA gyrase and topoisomerase IV. By understanding the key interactions within the active site, medicinal chemists can design modifications that are likely to improve potency and selectivity.

One common optimization strategy focuses on modifying the C-7 substituent to improve interactions with specific amino acid residues in the target enzymes. This can involve the synthesis of a library of analogs with diverse heterocyclic moieties at the C-7 position, followed by in vitro screening to identify the most promising candidates.

Another important aspect of rational design is the optimization of pharmacokinetic properties. This includes modifying the molecule to improve its solubility, membrane permeability, and metabolic stability. For example, the introduction of polar functional groups can enhance aqueous solubility, while the modification of metabolically labile sites can increase the compound's half-life in the body.

Ligand Efficiency and Drug-Likeness Considerations in this compound Derivative Design

In the design of new this compound derivatives, it is crucial to consider not only their biological activity but also their drug-like properties. Ligand efficiency (LE) is a metric used to assess the binding energy of a compound per heavy atom. It is a valuable tool for identifying small, efficient fragments that can be developed into more potent drug candidates. By focusing on compounds with high ligand efficiency, researchers can avoid the unnecessary addition of molecular weight that does not contribute significantly to binding affinity.

Drug-likeness is a qualitative concept used to evaluate whether a compound has properties that would make it a likely candidate for an orally available drug. A widely used set of guidelines for assessing drug-likeness is Lipinski's Rule of Five. This rule states that orally active drugs generally have:

A molecular weight of less than 500 Daltons.

A logP (a measure of lipophilicity) of less than 5.

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

When designing new this compound analogs, medicinal chemists strive to maintain these properties within an acceptable range to ensure good oral bioavailability and to minimize potential issues with absorption, distribution, metabolism, and excretion (ADME). The table below provides a hypothetical analysis of these properties for a generic this compound derivative with a common C-7 substituent.

| Property | Value | Lipinski's Rule of Five Compliance |

| Molecular Weight | ~400 g/mol | Yes |

| LogP | ~2.5 | Yes |

| Hydrogen Bond Donors | 1-2 | Yes |

| Hydrogen Bond Acceptors | 5-7 | Yes |

By carefully balancing the structural modifications required for enhanced biological activity with the need to maintain favorable physicochemical properties, researchers can increase the likelihood of developing successful drug candidates based on the this compound scaffold.

Biological and Pharmacological Investigations of 6 Chloro 8 Fluoroquinoline Derivatives

Evaluation of Antimicrobial Activity

The antimicrobial capacity of 6-chloro-8-fluoroquinoline derivatives has been extensively evaluated. These compounds function by inhibiting essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are required for DNA replication, transcription, and repair. nih.gov This dual-targeting mechanism contributes to their bactericidal activity. nih.gov

Derivatives of this compound have demonstrated significant potency against Gram-positive bacteria, including strains that have developed resistance to other antibiotics. Besifloxacin (B178879), in particular, has shown robust activity against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (MRSE). asm.orgwikipedia.org In vitro studies have consistently found that Besifloxacin has lower minimum inhibitory concentrations (MICs) against these pathogens compared to other fluoroquinolones like moxifloxacin (B1663623) and ciprofloxacin (B1669076). asm.orgresearchgate.net For instance, the MIC for Besifloxacin against an MRSA strain was found to be 1 µg/mL, whereas the MICs for gatifloxacin (B573) and moxifloxacin were 8 µg/mL against the same strain. researchgate.net

Clinafloxacin (B351) also exhibits good activity against Gram-positive organisms. nih.gov Clinical studies involving Besifloxacin have reported high bacterial eradication rates for MRSA and MRSE infections, confirming its in vitro potency. asm.org In one analysis, treatment with Besifloxacin ophthalmic suspension resulted in an 83% MRSA eradication rate by the second follow-up visit. asm.org

Table 1: In Vitro Activity of this compound Derivatives Against Gram-Positive Bacteria MIC90 refers to the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

| Compound | Bacterial Strain | MIC90 (µg/mL) | Reference |

|---|---|---|---|

| Besifloxacin | Staphylococcus aureus (MRSA) | 4 | asm.org |

| Besifloxacin | Staphylococcus epidermidis (MRSE) | 4 | nih.gov |

| Besifloxacin | Ciprofloxacin-Resistant MRSA | 4 | asm.org |

The activity of this compound derivatives extends to Gram-negative bacteria, although their potency can vary compared to other fluoroquinolones. Besifloxacin has demonstrated activity against common Gram-negative pathogens. nih.gov Against ciprofloxacin-susceptible Pseudomonas aeruginosa, the MIC90 for Besifloxacin was 4 µg/mL. nih.govnih.gov

Clinafloxacin is described as a broad-spectrum antibiotic with activity against Gram-negative bacteria, including P. aeruginosa. nih.gov Studies comparing its activity found it to be potent, with low MICs against susceptible organisms. nih.gov A post hoc analysis of clinical studies on Besifloxacin for bacterial conjunctivitis found that in patients with P. aeruginosa infections, bacterial eradication was achieved in all cases by the first follow-up visit. nih.gov

Table 2: In Vitro Activity of this compound Derivatives Against Gram-Negative Bacteria MIC90 refers to the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

| Compound | Bacterial Strain | MIC90 (µg/mL) | Reference |

|---|---|---|---|

| Besifloxacin | Pseudomonas aeruginosa (Ciprofloxacin-Susceptible) | 4 | nih.gov |

| Besifloxacin | Escherichia coli | 0.25 | asm.org |

| Clinafloxacin | Pseudomonas aeruginosa (Ciprofloxacin-Susceptible) | ≤0.5 | nih.gov |

A key attribute of certain this compound derivatives is their retained activity against bacteria that are resistant to other fluoroquinolones. nih.gov Besifloxacin has shown particular strength in this area, demonstrating potent activity against ciprofloxacin-resistant MRSA and MRSE. asm.org The MIC90 of Besifloxacin against ciprofloxacin-resistant MRSA was 4 µg/mL, while for other tested fluoroquinolones it was greater than 8 µg/mL. nih.gov This efficacy is attributed to its balanced inhibition of both DNA gyrase and topoisomerase IV, even in strains with mutations that confer resistance to older fluoroquinolones. wikipedia.orgnih.gov

Similarly, against non-ciprofloxacin-susceptible P. aeruginosa, the MIC90 for Besifloxacin was 64 µg/mL, which was comparable to ciprofloxacin and levofloxacin (B1675101) but fourfold lower than moxifloxacin. nih.gov In an experimental rabbit model of quinolone-resistant P. aeruginosa (QRPA) keratitis, Besifloxacin had an MIC of 2 µg/mL against the QRPA strain, compared to 16 µg/mL for gatifloxacin and 32 µg/mL for moxifloxacin. researchgate.net Clinafloxacin also yielded low MICs against ciprofloxacin-intermediate-resistant organisms. nih.gov

The antimicrobial profile of this compound derivatives has been characterized through extensive in vitro and in vivo studies. In vitro, Besifloxacin exhibits rapid bactericidal activity. nih.gov Time-kill assays demonstrated that Besifloxacin caused a significant reduction (≥1000-fold killing) in bacterial counts for most tested isolates within two hours. nih.gov The minimum bactericidal concentrations (MBCs) for Besifloxacin are generally close to its MICs, indicating potent killing activity. nih.gov For S. epidermidis isolates, the MBC90 for Besifloxacin was 4 µg/mL, significantly lower than that of moxifloxacin (128 µg/mL) and ciprofloxacin (256 µg/mL). nih.gov

In vivo studies have substantiated these findings. In a rabbit keratitis model, topically applied Besifloxacin was more effective at reducing the colony-forming units (CFU) of MRSA in the cornea than gatifloxacin and moxifloxacin. researchgate.net The average log10 CFU of MRSA recovered from Besifloxacin-treated corneas was 3.569, compared to 5.652 for gatifloxacin and 6.243 for moxifloxacin. researchgate.net Clinical trials have further established the efficacy of Besifloxacin, with high rates of clinical resolution and microbial eradication in patients with bacterial conjunctivitis. asm.orgnih.gov

Antitubercular Activity Against Mycobacterium tuberculosis

The potential of fluoroquinolones as antitubercular agents has led to investigations into this compound derivatives for activity against Mycobacterium tuberculosis. nih.gov Studies on Clinafloxacin have provided specific insights into this area.

In vitro evaluations determined that Clinafloxacin is active against M. tuberculosis. The MIC90 for Clinafloxacin against 20 strains of M. tuberculosis was found to be 1.0 µg/mL. nih.govasm.orgnih.gov Further research into novel conjugates has also been explored. A series of clinafloxacin-azole conjugates were synthesized and tested, with several compounds exhibiting potent anti-TB activity, with MIC values as low as 0.29 µM. nih.gov

However, the translation of this in vitro activity to in vivo efficacy has been challenging. In a murine tuberculosis model, treatment with Clinafloxacin, even at high doses, showed no measurable effect against M. tuberculosis. nih.govnih.gov This discrepancy between in vitro and in vivo results suggests that while the compound can inhibit the mycobacterium directly, factors such as pharmacokinetics within the host may limit its practical application for treating tuberculosis. nih.gov

Table 3: In Vitro Antitubercular Activity of Clinafloxacin Derivatives MIC90 refers to the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

| Compound | Bacterial Strain | MIC90 (µg/mL) | Reference |

|---|---|---|---|

| Clinafloxacin | Mycobacterium tuberculosis | 1.0 | nih.gov |

Antifungal Efficacy Against Various Fungal Species

While primarily developed as antibacterial agents, the broader antimicrobial potential of this compound derivatives has also been explored. Research has identified Besifloxacin as a potential repurposed antifungal drug.

Studies have demonstrated that Besifloxacin inhibits the growth of the fungal pathogen Candida albicans. The in vitro activity was determined with a minimum inhibitory concentration (MIC) of 31 mg/L. Furthermore, when combined with the established antifungal agent fluconazole, Besifloxacin showed a positive synergistic effect, significantly inhibiting microbial growth at lower concentrations.

The antifungal potential of Besifloxacin was also evaluated in vivo using a murine model of systemic candidiasis. In this model, Besifloxacin treatment reduced the fungal load in the kidneys by 83%, and histopathological analysis showed a clearance of fungal hyphae. These findings suggest that derivatives of this compound may have a role in antifungal therapy, particularly in combination with existing drugs.

Antiviral Potentials of this compound Derivatives

The quinolone chemical scaffold has demonstrated potential as a source of antiviral agents. Research has shown that strategic modifications to the quinolone ring system can shift a compound's primary activity from antibacterial to antiviral. For instance, antibacterial fluoroquinolones have been reported to be effective against certain DNA viruses like vaccinia virus and papovaviruses. This has prompted further synthesis of modified quinolones to optimize this antiviral action.

While specific studies focusing exclusively on this compound derivatives are not extensively detailed in publicly available research, the principles derived from related compounds are informative. The antiviral activity of quinolones is thought to stem from their ability to interact with viral nucleic acids or nucleoprotein complexes, a hypothesis extrapolated from their known mechanism of inhibiting bacterial DNA gyrase. For some derivatives, the antiviral mechanism has been linked to the inhibition of viral-specific DNA and RNA synthesis. Further research is necessary to specifically elucidate the antiviral spectrum and efficacy of derivatives of this compound.

Exploration of Anticancer and Antitumor Properties

The anticancer potential of fluoroquinolone derivatives has been a significant area of research. Structural-activity relationship (SAR) studies suggest that the presence of a fluorine atom at the C-6 position of the quinolone ring, a key feature of this compound, is crucial for anticancer activity. Furthermore, the introduction of an additional substituent at the C-8 position, such as the fluorine atom in the parent compound, is believed to enhance this cytotoxic effectiveness.

The primary mechanism for the anticancer action of many fluoroquinolones is the inhibition of eukaryotic topoisomerase II. This enzyme is vital for managing DNA tangles and supercoils during replication and transcription. By poisoning this enzyme, the derivatives can induce DNA damage and trigger apoptosis (programmed cell death) in rapidly proliferating cancer cells.

Studies on various fluoroquinolone derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines. While specific data for this compound derivatives is limited, research on analogous compounds provides insight into their potential potency. For example, certain ciprofloxacin-based derivatives have shown potent activity against leukemia and colon cancer cell lines.

Below is a table of illustrative data from studies on related fluoroquinolone derivatives, demonstrating their antiproliferative effects.

| Derivative Class | Cell Line | Activity Metric | Value |

| Ciprofloxacin Derivative | Leukemia | GI50 | 2.38 µM |

| Ciprofloxacin Derivative | Leukemia | GI50 | 3.22 µM |

| Ciprofloxacin-based Hybrid | Leukemia | - | Cell cycle arrest at G2/M phase |

Note: This data is for related fluoroquinolone compounds and is presented to illustrate the general anticancer potential of this chemical class. GI50 represents the concentration required to inhibit cell growth by 50%.

Investigations into Other Pharmacological Activities

Beyond their antimicrobial and anticancer effects, fluoroquinolones have been shown to possess immunomodulatory and anti-inflammatory properties. nih.govresearchgate.netmdpi.comresearchgate.net This activity is attributed to their ability to suppress the production of pro-inflammatory cytokines. nih.govresearchgate.netmdpi.com Studies on various fluoroquinolones have demonstrated a reduction in the synthesis of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6). nih.govresearchgate.net

The molecular mechanism behind this anti-inflammatory action involves the inhibition of critical signaling pathways. Research indicates that certain fluoroquinolones can inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK), which are central regulators of the inflammatory response. nih.gov By downregulating these pathways, the compounds can attenuate the inflammatory cascade induced by microbial or other stimuli. nih.gov

An interesting pharmacological effect observed with some fluoroquinolones is their potential to modulate blood glucose levels, specifically by inducing hypoglycemia. oup.comnih.gov This effect is not related to their antimicrobial action but rather to a direct interaction with the machinery of insulin (B600854) secretion. oup.commedscape.com

The established mechanism for this hypoglycemic activity is the blockade of ATP-sensitive potassium (KATP) channels in the β-cells of the pancreas. oup.comrjptonline.org These channels play a crucial role in regulating insulin release. By inhibiting these channels, fluoroquinolones cause the β-cell membrane to depolarize. This leads to the opening of voltage-dependent calcium channels, an influx of calcium, and the subsequent release of insulin into the bloodstream, which lowers blood glucose levels. medscape.com This mechanism has led some researchers to explore the potential for repurposing quinolone structures as novel antidiabetic agents. nih.gov

Anti-HIV: The quinolone scaffold has been a template for the development of potent anti-HIV agents. researchgate.netnih.gov Modifications, particularly the substitution of an amino group at the C-6 position (creating 6-aminoquinolones), can significantly enhance activity against Human Immunodeficiency Virus Type 1 (HIV-1). nih.govnih.gov One of the most active series of compounds features a 4-(2-pyridyl)-1-piperazine moiety at the C-7 position, with one such derivative showing an EC50 value of 0.1 µM. nih.gov

The mechanism of action for these anti-HIV quinolones is distinct from that of many other antiviral drugs. They have been shown to inhibit the virus at the transcriptional level. nih.gov Evidence suggests that these compounds interfere with the function of the viral Tat protein by interacting with the Trans-Activation Response (TAR) element of the viral RNA, thereby suppressing viral gene expression and replication. nih.govnih.gov

Anti-HCV: In contrast to the research into anti-HIV activity, there is a notable lack of specific studies investigating derivatives of this compound or the broader fluoroquinolone class for activity against the Hepatitis C Virus (HCV). While other heterocyclic compounds, such as quinazolinone derivatives, have been explored as inhibitors of the HCV NS5B polymerase, this line of inquiry has not been significantly extended to fluoroquinolones in the available scientific literature. nih.gov

Enzymatic Inhibition Studies

The diverse pharmacological activities of this compound derivatives and their parent class are rooted in their ability to inhibit specific enzymes.

Topoisomerase II: As detailed in the anticancer section, a primary target for the antitumor effects of fluoroquinolones is the eukaryotic enzyme topoisomerase II. By stabilizing the enzyme-DNA cleavage complex, these compounds prevent the re-ligation of DNA strands, leading to double-strand breaks and apoptosis. This is a well-established mechanism for many quinolone-based anticancer agents.

ATP-sensitive Potassium (KATP) Channels: The hypoglycemic activity of these compounds is a direct result of enzymatic inhibition. By blocking the function of KATP channels in pancreatic β-cells, they modulate ion flow and trigger insulin secretion. oup.comrjptonline.org

Inflammatory Pathway Kinases: The anti-inflammatory effects are linked to the inhibition of enzymes within key signaling cascades. The suppression of MAPK and the prevention of NF-κB activation demonstrate that these compounds can interfere with the kinase-mediated signaling that drives the production of pro-inflammatory cytokines. nih.gov

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Quinolone antibiotics exert their bactericidal effects by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are vital for bacterial survival as they manage the topological state of DNA during replication, transcription, and repair. DNA gyrase introduces negative supercoils into the DNA, while topoisomerase IV is primarily involved in the separation of daughter chromosomes after replication. The inhibition of these enzymes leads to the stabilization of the enzyme-DNA complex, resulting in double-strand DNA breaks and subsequent cell death.

Derivatives of this compound have been developed to exhibit potent and often dual-targeting activity against both enzymes, a desirable trait that can enhance potency and reduce the likelihood of resistance development.

Besifloxacin , a fluoroquinolone with an 8-chloro substituent, demonstrates a potent and balanced inhibition of both DNA gyrase and topoisomerase IV. This dual-targeting mechanism is a key feature of its antibacterial activity. In enzymatic activity assays against Streptococcus pneumoniae, besifloxacin showed greater in vitro activity against both enzymes compared to older fluoroquinolones. Specifically, the 50% inhibitory concentration (IC₅₀) of besifloxacin against S. pneumoniae DNA gyrase was four to eight times lower than that of moxifloxacin and 15 times lower than that of ciprofloxacin. Against S. pneumoniae topoisomerase IV, the IC₅₀ for besifloxacin was two and five times lower than for moxifloxacin and ciprofloxacin, respectively. nih.gov This balanced and potent activity contributes to its effectiveness, including against strains that may have developed resistance to other fluoroquinolones through mutations in one of the target enzymes. nih.gov

Clinafloxacin is another C-8 substituted fluoroquinolone derivative that is highly active against a broad spectrum of bacteria, including Streptococcus pneumoniae. Studies have confirmed that both DNA gyrase and topoisomerase IV are the targets of clinafloxacin in vivo. nih.govwikipedia.org The high activity of clinafloxacin is demonstrated by its low minimum inhibitory concentration (MIC). However, resistance to clinafloxacin requires a combination of mutations in the genes encoding both enzymes (gyrA and parC), highlighting its dual-targeting nature. nih.govwikipedia.org For instance, a wild-type S. pneumoniae strain exhibited a clinafloxacin MIC of 0.125 µg/mL. First-step mutants with a mutation in either gyrA or parC showed only a modest twofold increase in MIC to 0.25 µg/mL. Significant resistance, with MICs reaching 32 to 64 µg/mL, was only observed after four sequential mutations affecting both target enzymes. wikipedia.org

| Compound | Organism | Target Enzyme(s) | Inhibitory Activity Data |

|---|---|---|---|

| Besifloxacin | S. pneumoniae | DNA Gyrase & Topoisomerase IV | IC₅₀ vs DNA Gyrase: 4-8x lower than Moxifloxacin, 15x lower than Ciprofloxacin. nih.gov IC₅₀ vs Topoisomerase IV: 2x lower than Moxifloxacin, 5x lower than Ciprofloxacin. nih.gov |

| Clinafloxacin | S. pneumoniae | DNA Gyrase & Topoisomerase IV | MIC vs Wild-Type: 0.125 µg/mL. wikipedia.org MIC vs 1st-step mutant (gyrA or parC): 0.25 µg/mL. wikipedia.org MIC vs 4th-step mutant (gyrA/parC/gyrA/parC or parE): 32-64 µg/mL. wikipedia.org |

Cytochrome P450 (CYP450) Enzyme Inhibition and Metabolic Implications

The Cytochrome P450 (CYP450) family of enzymes, primarily located in the liver, is central to the metabolism of a vast array of xenobiotics, including many therapeutic drugs. Inhibition of these enzymes by one drug can alter the metabolism of a co-administered drug, leading to potential drug-drug interactions. The metabolic profile of this compound derivatives is a critical factor in their clinical application.

Clinafloxacin has been shown to be an inhibitor of multiple CYP450 enzymes. nih.govwikipedia.org In vitro studies using human liver microsomes revealed that clinafloxacin is a particularly effective inhibitor of CYP1A2, with approximately 50% inhibition observed at a 5 µM concentration. nih.gov This potent inhibition of CYP1A2 is responsible for clinically significant interactions with drugs metabolized by this enzyme, such as theophylline (B1681296) and caffeine (B1668208). nih.govnih.gov Concomitant administration of clinafloxacin has been found to reduce the clearance of theophylline by 50-70% and caffeine by 84%. nih.gov

Clinafloxacin also demonstrates inhibitory effects on other CYP isoforms, though to a lesser extent. It inhibits CYP2C19, with 15% inhibition at 5 µM and 75% at 125 µM. Weaker interactions were observed with CYP2C9 and CYP2D6. nih.gov Conversely, CYP2A6, CYP2E1, and CYP3A4 were not inhibited even at a clinafloxacin concentration of 125 µM. nih.gov The primary route of elimination for clinafloxacin is renal, with about 50-70% of a dose excreted unchanged in the urine. nih.govnih.gov

| Compound | CYP450 Isoform | Inhibitory Effect | Metabolic Notes |

|---|---|---|---|

| Clinafloxacin | CYP1A2 | Potent inhibition (~50% at 5 µM). nih.gov | Primarily eliminated by renal clearance (50-70% unchanged). nih.govnih.gov Hepatic metabolism accounts for the remainder. wikipedia.org |

| CYP2C19 | Inhibition observed (15% at 5 µM; 75% at 125 µM). nih.gov | ||

| CYP2C9 | Weak inhibition (~30% at 125 µM). nih.gov | ||

| CYP2D6 | Weak inhibition (~25% at 125 µM). nih.gov | ||

| CYP2A6, CYP2E1 | No inhibition up to 125 µM. nih.gov | ||

| CYP3A4 | No inhibition up to 125 µM. nih.gov | ||

| Besifloxacin | All Isoforms | Negligible systemic exposure after topical administration. nih.gov | No appreciable metabolism reported. nih.gov Low risk of systemic drug-drug interactions. drugbank.com |

In contrast, Besifloxacin , which is formulated for topical ophthalmic use, exhibits a different metabolic profile. Following topical administration, systemic absorption of besifloxacin is very low. nih.gov Maximum plasma concentrations in patients were found to be less than 0.5 ng/mL on average. nih.gov Consequently, besifloxacin undergoes no appreciable metabolism and has a very low risk of causing systemic side effects or drug-drug interactions related to CYP450 inhibition. nih.govdrugbank.com

Computational and in Silico Approaches in 6 Chloro 8 Fluoroquinoline Research

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in understanding the interaction between a potential drug molecule (ligand), such as 6-chloro-8-fluoroquinoline, and its biological target, typically a protein or enzyme. The primary goal is to predict the binding mode, affinity, and orientation of the ligand within the active site of the target protein. researchgate.netresearchgate.net Docking algorithms generate various possible conformations of the ligand-protein complex, which are then evaluated using a scoring function to identify the most stable binding poses. researchgate.net

Molecular docking simulations are crucial for analyzing how this compound and its analogs interact with key bacterial enzymes, which are common targets for antimicrobial agents.

DNA Gyrase: As a member of the fluoroquinolone class, this compound is expected to target DNA gyrase, an essential bacterial enzyme that controls DNA topology. biorxiv.orgjelsciences.com Docking studies on related fluoroquinolones reveal that they bind to the enzyme-DNA complex, intercalating into the DNA at the point of cleavage. nih.gov Key interactions often involve the formation of hydrogen bonds and hydrophobic interactions with specific amino acid residues in the GyrA and GyrB subunits of the enzyme. nih.govnih.gov The C7 substituent, a common site for modification in fluoroquinolones, typically interacts with both GyrA and GyrB subunits, influencing the compound's potency and spectrum of activity. nih.govmdpi.com

Dihydrofolate Reductase (DHFR): DHFR is another vital enzyme in bacteria, responsible for the synthesis of essential precursors for DNA, RNA, and proteins. mdpi.comresearchgate.net Inhibitors of DHFR block this pathway, leading to cell growth arrest. mdpi.com Docking studies of potential inhibitors into the DHFR active site help identify critical interactions with residues such as Leu22, Thr56, and Ser59, which are essential for potent inhibition. mdpi.com For a this compound analog, docking would assess its ability to fit within the active site and form stable interactions, mimicking the binding of the natural substrate or known inhibitors. nih.govnih.gov

Tyrosyl-tRNA Synthetase (TyrRS): This enzyme is essential for protein synthesis, catalyzing the attachment of tyrosine to its cognate tRNA. oup.comasianpubs.org Its indispensability and structural differences between bacterial and human variants make it an attractive target for novel antibacterial agents. oup.comresearchgate.net Molecular docking of inhibitors into the S. aureus TyrRS active site has shown that interactions with residues like Leu70 and Gly193 are important. researchgate.net A docking analysis of this compound would explore its potential to form halogen bonds via its chlorine atom and establish hydrophobic interactions within the active site, potentially disrupting the enzyme's function. oup.comnih.gov

Table 1: Example of Ligand-Protein Interaction Analysis for Quinolone Analogs

| Target Enzyme | PDB ID | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| E. coli DNA Gyrase B | 6F86 | Asp73, Gly77, Ile78, Pro79 | Hydrogen Bonding, Hydrophobic |

| S. aureus DNA Gyrase | 2XCS | Ser84, Glu88 | Hydrogen Bonding |

| M. tuberculosis TyrRS | 2JAN | Val224 | Halogen Bond |

| S. aureus TyrRS | 1JIJ | Leu70, Gly193 | Hydrophobic, Hydrogen Bond |

| E. coli DHFR | 1RX2 | Ile50, Phe92 | Hydrophobic |

Beyond identifying interactions, molecular docking is a cornerstone for predicting the binding modes and affinities of novel analogs derived from the this compound scaffold. The process involves generating a library of virtual compounds by modifying the parent structure and then docking each analog into the target's active site. researchgate.net The results are ranked based on scoring functions, which estimate the binding free energy. mdpi.com

The predicted binding affinity, often expressed as a docking score, helps prioritize which analogs are most likely to be active and thus warrant synthesis and experimental testing. researchgate.net A lower (more negative) docking score generally indicates a more favorable binding interaction. nih.gov Analysis of the predicted binding poses reveals how structural modifications influence interactions with the target. For instance, adding a bulky substituent might create steric clashes, while adding a hydrogen bond donor could form a new, stabilizing interaction. This predictive power significantly accelerates the drug design cycle by focusing resources on the most promising candidates. nih.govnih.gov

Table 2: Predicted Binding Affinities for Hypothetical this compound Analogs

| Compound Analog | Target Enzyme | Docking Score (kcal/mol) | Predicted Key Interaction |

|---|---|---|---|

| Analog A (C7-piperazinyl) | DNA Gyrase | -8.5 | H-bond with Asp73 |

| Analog B (C7-aminopyrrolidinyl) | DNA Gyrase | -9.2 | Hydrophobic interaction with Ile78 |

| Analog C (C3-carboxyl) | TyrRS | -7.8 | H-bond with Gly193 |

| Analog D (C4-oxo) | TyrRS | -7.5 | Hydrophobic interaction with Leu70 |

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of this compound. dergipark.org.tr These methods are used to calculate fundamental properties such as molecular geometry, electron distribution, and orbital energies, which are directly linked to the molecule's reactivity and physical properties. dergipark.org.trresearchgate.net Such studies on the closely related 6-chloroquinoline (B1265530) reveal how substituents like chlorine significantly alter the reactive nature of the quinoline (B57606) core. dergipark.org.tr

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. semanticscholar.org The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and chemical reactivity. semanticscholar.orgresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In studies of related 8-chloro-quinolones, the introduction of an electron-withdrawing chlorine atom was found to decrease the HOMO-LUMO gap, indicating an increase in chemical reactivity. researchgate.net Electron density mapping shows the distribution of electrons in the molecule, highlighting regions that are electron-rich or electron-poor. For quinolone derivatives, the electron density of the HOMO is often localized on specific rings or substituent groups, indicating the likely sites of electrophilic attack. researchgate.net

Table 3: Frontier Orbital Energies for 6-Chloroquinoline (as a proxy)

| Parameter | Method | Energy (eV) |

|---|---|---|

| EHOMO | DFT/B3LYP | -6.59 |

| ELUMO | DFT/B3LYP | -1.45 |

| Energy Gap (ΔE) | DFT/B3LYP | 5.14 |

Data derived from studies on the closely related 6-chloroquinoline molecule. dergipark.org.tr

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. dntb.gov.ua The MEP surface is colored based on the electrostatic potential value: red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). researchgate.net

For a molecule like this compound, MEP analysis would identify the nitrogen atom in the quinoline ring as a site of high negative potential, making it a likely center for hydrogen bonding. The chlorine and fluorine substituents, due to their high electronegativity, would also create distinct potential patterns influencing intermolecular interactions. dergipark.org.tr This analysis helps rationalize the observed binding modes in docking studies and guides the design of new molecules with improved interaction profiles. dntb.gov.ua

Thermochemical computational studies use quantum chemical methods to calculate the thermodynamic properties of a molecule, such as its standard enthalpy of formation (ΔHf°), entropy (S°), and heat capacity (Cv°). mdpi.com These calculations are essential for understanding the stability of a molecule and the energetics of chemical reactions in which it participates.

By performing these calculations at different temperatures, it is possible to predict how the thermodynamic properties of this compound change with temperature. This information is valuable for optimizing synthesis conditions and understanding the molecule's stability under various environmental conditions. While specific studies on this compound are limited, the computational methodologies are well-established and routinely applied to organic molecules to provide these fundamental thermodynamic insights. mdpi.com

Lead Optimization and Drug Design through In Silico Modulation

In the development of novel therapeutic agents based on the this compound scaffold, in silico modulation serves as a cornerstone for rational lead optimization and drug design. Computational techniques allow for the systematic modification of lead compounds to enhance their efficacy, selectivity, and pharmacokinetic properties. These methods are pivotal in exploring the vast chemical space to identify derivatives with improved therapeutic potential.

Key computational strategies employed in the lead optimization of quinoline derivatives include three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis and molecular docking.

3D-QSAR in Lead Optimization

3D-QSAR models are instrumental in understanding the relationship between the structural features of molecules and their biological activities. By generating contour maps, these models highlight regions where steric, electrostatic, hydrophobic, and hydrogen-bonding modifications can influence activity. For instance, a 3D-QSAR study on quinoline derivatives as potential anti-gastric cancer agents revealed specific structural characteristics beneficial for enhancing their potency. mdpi.com Analysis of the Comparative Molecular Field Analysis (CoMFA) contour maps can guide the strategic placement of substituents on the quinoline ring to maximize favorable interactions with the target protein. mdpi.com

In one study, this approach led to the design of five new quinoline compounds with predicted improvements in biological activity. mdpi.com The statistical robustness of such models is crucial, often demonstrated by strong correlation coefficients (e.g., RTrain² = 0.931; Qcv² = 0.625; RTest² = 0.875), which validate their predictive power for designing novel and more effective derivatives. mdpi.com

Molecular Docking for Structure-Based Design

Molecular docking is a powerful tool for visualizing and evaluating the interactions between a ligand and its target protein at the atomic level. mdpi.comnih.gov This technique predicts the preferred orientation of a molecule within a binding site and estimates the strength of the interaction, often expressed as a docking score. nih.gov In the optimization of quinoline-based HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs), molecular docking was used to assess the binding affinity of newly synthesized compounds. nih.gov

The results from such studies can guide the modification of the lead structure to improve its fit and interactions within the active site. For example, by analyzing the binding modes of pyrazoline and pyrimidine-containing quinoline derivatives, researchers identified that compounds with a pyrimidine (B1678525) moiety generally exhibited higher docking scores, indicating stronger binding affinity. nih.gov This insight allows medicinal chemists to prioritize certain structural motifs over others in subsequent synthesis efforts.

The table below illustrates findings from a molecular docking study of quinoline derivatives targeting the HIV reverse transcriptase protein.

| Compound Type | Key Moiety | Example Compound | Docking Score (kcal/mol) | Observed Interactions |

|---|---|---|---|---|

| Standard Drug | - | Rilpivirine | -9.85 | Interactions with key amino acid residues in the active site. |

| Standard Drug | - | Elvitegravir | -8.77 | Binding within the non-nucleoside binding pocket. |

| Quinoline Derivative | Pyrimidine | Compound 4 | -10.67 | High affinity towards the reverse transcriptase protein. nih.gov |

| Quinoline Derivative | Pyrazoline | Compound 9 | -9.56 | Good binding interactions within the active domain. |

Through these in silico modulation techniques, the structural framework of this compound can be systematically altered. Functional groups can be added or modified to enhance interactions with biological targets, thereby optimizing the lead compound's potency and paving the way for the development of next-generation drugs. mdpi.com

Predictive Modeling for Biological Activity and ADMET Properties

Predictive modeling is a critical component of modern drug discovery, enabling the early assessment of a compound's potential efficacy and safety profile. For derivatives of this compound, computational models are employed to forecast biological activity and to evaluate ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, thus reducing the reliance on costly and time-consuming experimental assays.

Predicting Biological Activity with QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its biological activity. These models are essential for predicting the potency of newly designed molecules before their synthesis.

A 3D-QSAR study performed on fluoroquinolones with anti-tuberculosis activity demonstrated the utility of this approach. nih.gov By using methods such as multiple regression (MR) and k-Nearest Neighbor Molecular Field Analysis (kNN-MFA), models were generated that could predict the anti-tubercular activity of the compounds. nih.gov The statistical significance of these models is evaluated through parameters like the cross-validated correlation coefficient (q²) and the predictive correlation coefficient for the external test set (pred_r²). nih.gov A high q² value indicates good internal model predictivity, while a robust pred_r² suggests the model's ability to accurately predict the activity of new compounds. nih.gov

The table below summarizes the statistical results from a 3D-QSAR study on anti-tuberculosis fluoroquinolones.

| QSAR Method | Internal Predictivity (q²) | External Predictivity (pred_r²) | Key Finding |

|---|---|---|---|

| Multiple Regression (MR) | 0.9097 | -1.7535 | High internal predictivity, suggesting a strong correlation within the training set. nih.gov |

| kNN-MFA | 0.3290 | -0.4644 | Better external predictivity compared to other models, indicating more reliable predictions for new compounds. nih.gov |

These models not only predict activity but also provide insights into the structural requirements for potency, guiding the design of more effective molecules. nih.gov

In Silico ADMET Prediction

The evaluation of a drug candidate's ADMET properties is crucial for its success in clinical trials. In silico tools can predict these properties based on the molecular structure, allowing for the early identification of compounds with unfavorable pharmacokinetic or toxicity profiles. idaampublications.inresearchgate.netasianpubs.org

Web-based platforms like SwissADME are commonly used to calculate physicochemical properties and predict ADMET parameters. idaampublications.in These tools assess compliance with established drug-likeness rules, such as Lipinski's rule of five, which helps to forecast a compound's oral bioavailability. idaampublications.in Key predicted properties include:

Absorption: Gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability. idaampublications.in

Distribution: How the compound is distributed throughout the body.

Metabolism: Potential interactions with metabolic enzymes like Cytochrome P450 (CYP450). researchgate.netresearchgate.net

Excretion: The likely route of elimination from the body.

Toxicity: Predictions of potential toxic effects, such as genotoxicity. mdpi.com

The following table presents a sample of in silico ADMET predictions for hypothetical quinoline derivatives, demonstrating the type of data generated in these studies.

| Compound | Molecular Weight (g/mol) | LogP | Lipinski's Rule Violations | GI Absorption | BBB Permeant |

|---|---|---|---|---|---|

| Derivative A | 320.5 | 2.8 | 0 | High | No |

| Derivative B | 450.2 | 4.1 | 0 | High | No |

| Derivative C | 510.8 | 5.5 | 1 | Low | Yes |

By integrating these predictive models into the drug design workflow, researchers can prioritize the synthesis of this compound derivatives that are not only potent but also possess favorable ADMET profiles, significantly increasing the probability of developing a successful drug candidate. idaampublications.in

Translational Research and Applications of 6 Chloro 8 Fluoroquinoline in Drug Discovery

6-Chloro-8-fluoroquinoline as a Precursor for Active Pharmaceutical Ingredients (APIs)

The primary application of this compound in the pharmaceutical industry is as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). ossila.com The presence and position of the halogen substituents are crucial for the biological activity of the resulting drug molecules.

The quinolone structure is the backbone of a major class of synthetic antibiotics. The introduction of a fluorine atom at the C-6 position led to the development of fluoroquinolones, which exhibit a broader spectrum of activity and improved pharmacokinetic profiles compared to their predecessors. nih.govnih.gov this compound is a direct precursor to potent, later-generation fluoroquinolones characterized by an 8-chloro substituent.

Besifloxacin (B178879): This fourth-generation fluoroquinolone was developed specifically for topical ophthalmic use to treat bacterial conjunctivitis. nih.gov Besifloxacin is the first chloro-fluoroquinolone approved for ophthalmic use, and its structure is distinguished by a chlorine atom at the C-8 position and an amino-azepinyl group at the C-7 position. nih.govnih.gov This unique combination contributes to its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. bausch.com Its mechanism of action involves the potent and balanced inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV, which are critical for DNA replication, transcription, and repair. nih.govbausch.com

Clinafloxacin (B351): An investigational fluoroquinolone antibiotic, Clinafloxacin also features the 8-chloro-6-fluoroquinoline (B1469784) core. nih.gov It demonstrated significant broad-spectrum antibacterial activity, including against anaerobic bacteria, which is superior to many other fluoroquinolones. wikipedia.org Despite its promising antibiotic properties, clinical development was halted due to safety concerns, specifically the risk of phototoxicity and low blood sugar. nih.govwikipedia.org The phototoxicity has been linked to the presence of the chlorine atom at position 8, which can lead to degradation of the molecule under ultraviolet light. wikipedia.org

Table 1: Comparison of Fluoroquinolone Antibiotics Derived from this compound

| Feature | Besifloxacin | Clinafloxacin |

| Chemical Name | (+)-7-[(3R)-3-aminohexahydro-1H-azepin-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 7-(3-amino-1-pyrrolidinyl)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-3-quinolinecarboxylic acid |

| Key Structural Feature | 8-chloro substituent and C-7 amino-azepinyl group. nih.govnih.gov | 8-chloro substituent and C-7 aminopyrrolidinyl group. nih.gov |

| Primary Indication | Approved for topical treatment of bacterial conjunctivitis. nih.gov | Investigational; not approved for clinical use. wikipedia.org |

| Mechanism of Action | Balanced inhibition of bacterial DNA gyrase and topoisomerase IV. bausch.com | Inhibition of DNA gyrase and topoisomerase IV. wikipedia.org |

| Spectrum of Activity | Broad-spectrum against Gram-positive and Gram-negative bacteria. bausch.com | Broad-spectrum, with notable activity against anaerobic bacteria. wikipedia.org |

Role in the Synthesis of Schiff Bases for Sensor Development

Beyond its role in antibiotics, this compound is an intermediate in the synthesis of Schiff bases. ossila.com These compounds are typically formed through a nucleophilic aromatic substitution reaction. The resulting quinoline-derived Schiff bases function as effective ligands for the development of chemical sensors. ossila.com They are particularly useful in creating fluorescent sensors for metal-ion recognition, as their fluorescent emissions shift significantly upon chelating to a metal center. ossila.com

Applications in Dye-Sensitized Solar Cells (DSSCs)

The Schiff bases derived from this compound also have applications in materials science. ossila.com They can act as bidentate or tridentate ligands that readily coordinate with metal ions like ruthenium (Ru) and iridium (Ir). ossila.com The resulting stable metal complexes are used as dye sensitizers in the fabrication of dye-sensitized solar cells (DSSCs), contributing to the field of organic photovoltaics. ossila.com

Contribution to Novel Lead Compound Identification and Optimization Campaigns

The quinoline (B57606) scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to multiple biological targets. The quest for more effective drugs often involves modifying the quinolone core at various positions, with alterations at the C-6 and C-8 positions being particularly impactful. nih.gov

The 6-chloroquinoline (B1265530) core is central to the identification of new lead compounds. For instance, a series of P2X7 receptor antagonists were developed based on a 6-chloro-N-(...)-quinoline-5-carboxamide structure. nih.gov This research highlights how the specific substitution pattern on the quinoline ring, including the 6-chloro group, is a key element in structure-activity relationship (SAR) studies aimed at discovering and optimizing novel therapeutic agents. nih.gov

Strategy for Mitigating Bacterial Resistance Through Derivative Development

The widespread use of antibiotics has led to a significant public health challenge: the emergence of drug-resistant bacterial strains. mdpi.com A primary strategy to combat this issue is the rational design of new antibiotic derivatives with improved efficacy against resistant pathogens. nih.gov

The development of fluoroquinolones from the initial quinolone structure is a prime example of this strategy. Key structural modifications have been shown to enhance antibacterial potency and overcome resistance mechanisms. nih.gov

Impact of the 8-Chloro Substituent: The substitution at the C-8 position of the fluoroquinolone core plays a vital role in the molecule's antibacterial potency. Besifloxacin, with its 8-chloro group, demonstrates more potent activity against certain Gram-positive pathogens compared to related fluoroquinolones like moxifloxacin (B1663623) and gatifloxacin (B573), which have an 8-methoxy group. nih.govnih.gov This enhanced potency is linked to its balanced and powerful inhibition of both target enzymes, DNA gyrase and topoisomerase IV, which can make it more difficult for bacteria to develop resistance through single-step mutations. nih.gov

Hybrid Molecules: Another advanced strategy involves creating hybrid molecules that combine a fluoroquinolone with another active compound. nih.govnih.gov This approach aims to develop agents with dual mechanisms of action, potentially showing superior activity against resistant strains and being less susceptible to existing resistance mechanisms. nih.gov

Table 2: Impact of Key Structural Modifications on Fluoroquinolone Activity

| Position on Quinolone Core | Substituent | Impact on Activity | Example Compound(s) |

| C-6 | Fluorine atom | Broadens antibacterial spectrum and improves potency over non-fluorinated quinolones. nih.govnih.gov | Ciprofloxacin (B1669076), Besifloxacin, Clinafloxacin |

| C-7 | Piperazine (B1678402) ring | Generally improves activity against Gram-negative bacteria. nih.gov | Ciprofloxacin |

| C-7 | Aminopyrrolidine / Azepinyl ring | Enhances activity against Gram-positive bacteria. nih.gov | Clinafloxacin, Besifloxacin |

| C-8 | Chlorine atom | Contributes to high potency against Gram-positive pathogens by enabling balanced dual-enzyme inhibition. nih.govnih.gov | Besifloxacin, Clinafloxacin |

| N-1 | Cyclopropyl (B3062369) group | Yields a wider spectrum of activity against both Gram-positive and Gram-negative aerobes. nih.gov | Ciprofloxacin, Besifloxacin, Clinafloxacin |

Challenges and Future Perspectives in 6 Chloro 8 Fluoroquinoline Research

Overcoming Microbial Resistance Mechanisms to Quinolone Derivatives

The clinical utility of quinolone antimicrobials is increasingly threatened by the rise of bacterial resistance. acs.org The primary mechanisms of resistance to quinolones, including derivatives of 6-Chloro-8-fluoroquinoline, can be broadly categorized into target-mediated resistance, plasmid-mediated resistance, and alterations in drug accumulation. nih.govresearchgate.net

Target-mediated resistance is the most common and clinically significant form of resistance. acs.org It arises from mutations in the genes encoding the drug's primary targets: DNA gyrase and topoisomerase IV. acs.orgnih.gov These mutations, typically occurring within a specific region known as the quinolone resistance-determining region (QRDR), reduce the binding affinity of the quinolone to the enzyme-DNA complex. nih.gov

Plasmid-mediated quinolone resistance (PMQR) involves the acquisition of resistance genes on mobile genetic elements. nih.govdovepress.com These genes can encode for Qnr proteins that protect the target enzymes from quinolone action, aminoglycoside acetyltransferases that can also modify certain quinolones, and mobile efflux pumps that actively transport the drug out of the bacterial cell. nih.govnih.gov

Decreased intracellular drug concentration can also result from chromosomal mutations that lead to the underexpression of porins (reducing drug entry) or the overexpression of native efflux pumps. acs.orgdovepress.com

To counter these resistance mechanisms, several strategies are being pursued. One approach is the development of novel fluoroquinolones that have a higher barrier to resistance. nih.gov For instance, some newer generation fluoroquinolones demonstrate potent activity against pathogens that are resistant to older agents. nih.gov Another promising strategy is the creation of antibiotic hybrids , where a quinolone is covalently linked to another pharmacophore with a different mechanism of action. This can help overcome resistance that arises from a single point mutation. nih.gov

| Resistance Mechanism | Description | Key Genes/Proteins Involved |

| Target-Mediated | Mutations in the drug's target enzymes, reducing binding affinity. acs.orgnih.gov | gyrA, gyrB, parC, parE nih.gov |

| Plasmid-Mediated | Acquisition of resistance genes on plasmids. nih.gov | qnr genes, aac(6')-Ib-cr, mobile efflux pumps nih.gov |

| Altered Drug Accumulation | Decreased drug entry or increased efflux from the cell. acs.orgdovepress.com | Porin genes (e.g., ompF, ompC), efflux pump genes (e.g., acrAB) nih.gov |

Exploration of Novel Therapeutic Targets and Disease Applications